Flecainide acetate
Overview
Description
Flecainide Acetate is a class IC antiarrhythmic agent . It is used to prevent or treat irregular heartbeats (arrhythmias) such as paroxysmal supraventricular tachycardia (PSVT) and paroxysmal atrial fibrillation/flutter (PAF) . It is also used to prevent life-threatening sustained ventricular tachycardia (sustained VT) .
Synthesis Analysis
Flecainide Acetate can be synthesized by condensing 2-Aminomethylpyridine with 2,2,2-trifluoroethyl-2,5-bis (2,2,2-trifluoroethoxy)benzoate in refluxing glyme . Another method involves the reaction of 2,5-dihydroxy benzoic acid with 2,2,2-trifluoroethanol perfluorobutanesulphonate in the presence of organic bases .Molecular Structure Analysis
The molecular formula of Flecainide Acetate is C19H24F6N2O5 . Its average mass is 474.395 Da and its monoisotopic mass is 474.158936 Da .Chemical Reactions Analysis
Flecainide Acetate is mainly metabolized to meta-O-dealkylated flecainide or the meta-O-dealkylated lactam of flecainide . Both of these metabolites are generally detected as glucuronide or sulfate conjugates . Flecainide’s metabolism involves the action of CYP2D6 and CYP1A2 .Physical And Chemical Properties Analysis
Flecainide Acetate has a molar mass of 474.400 g/mol . It has a molecular formula of C19H24F6N2O5 .Scientific Research Applications
Electrophysiological Insights
Flecainide acetate significantly delays myocardial repolarization and affects intraventricular conduction, which is crucial for its antiarrhythmic capabilities. In a detailed study, flecainide induced prolongations in monophasic action potentials, showcasing its acute effects on repolarization and conduction in humans (Olsson & Edvardsson, 1981). Such insights help in understanding how flecainide manages arrhythmias by altering cardiac electrophysiology.
Clinical Efficacy in Arrhythmia Management
Clinical trials and data analyses affirm flecainide's role in managing various arrhythmias, including atrial fibrillation and ventricular arrhythmias. It's recognized for converting and maintaining sinus rhythm in specific patient groups, with recommendations highlighting its first-line therapy status for certain arrhythmias while cautioning against its use in patients with structural heart disease due to proarrhythmic risks (Andrikopoulos et al., 2015).
Arrhythmia Suppression and Proarrhythmic Effects
Research demonstrates flecainide's efficacy in suppressing ventricular ectopic beats and arrhythmias, offering a detailed view of its therapeutic potential and pharmacokinetics (Anderson et al., 1981; Duff et al., 1981). Nevertheless, the potential for proarrhythmic effects, especially in certain patient populations, underlines the importance of careful patient selection and monitoring during flecainide therapy (Morganroth & Horowitz, 1984).
Preclinical Observations
Animal model studies have corroborated flecainide's antiarrhythmic efficacy, showing its potent activity against both ventricular and supraventricular arrhythmias. These studies highlight flecainide's mechanism of action, primarily involving the slowing of the action potential's rate of rise, which categorizes it as a class I agent (Kvam et al., 1984).
Safety And Hazards
Flecainide Acetate may cause side effects such as dizziness, problems seeing, shortness of breath, chest pain, and tiredness . Serious side effects may include cardiac arrest, arrhythmias, and heart failure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
properties
IUPAC Name |
acetic acid;N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXNZRPQSOPPRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54143-55-4 (Parent) | |
Record name | Flecainide acetate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8020626 | |
Record name | Flecainide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>71.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855927 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Flecainide acetate | |
CAS RN |
54143-56-5 | |
Record name | Flecainide acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54143-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flecainide acetate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flecainide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLECAINIDE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U465Q1WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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